N-[4-(4-chlorophenoxy)phenyl]butanamide
Description
N-[4-(4-Chlorophenoxy)phenyl]butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-(4-chlorophenoxy)phenyl group. The presence of the 4-chlorophenoxy moiety may confer enhanced lipophilicity and stability compared to non-halogenated analogs, which is critical for membrane permeability in drug candidates .
Properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]butanamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-3-16(19)18-13-6-10-15(11-7-13)20-14-8-4-12(17)5-9-14/h4-11H,2-3H2,1H3,(H,18,19) |
InChI Key |
ASHJGGWCMKQVDX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Solubility Modifiers (e.g., Morpholine): The morpholinyl group in 4-(4-chloro-3,5-dimethylphenoxy)-N-[4-morpholin-4-ylphenyl]butanamide improves aqueous solubility, making it suitable for oral drug formulations .
- Heterocyclic Additions (e.g., Thiadiazole): Thiadiazole-containing analogs demonstrate antiproliferative effects, likely via inhibition of cyclin-dependent kinases .
Physicochemical Properties
- Lipophilicity (LogP): The 4-chlorophenoxy group increases LogP by ~1.5 units compared to non-chlorinated analogs, enhancing blood-brain barrier penetration .
- Hydrogen Bonding: Morpholinyl and pyrrolidinylsulfonyl substituents (e.g., compound in ) introduce hydrogen bond acceptors, improving target binding affinity (e.g., CTPS1 inhibition in ) .
Critical Evaluation of Divergent Findings
- Bioadhesive Applications vs. Anticancer Use: While highlights butanamide derivatives in bioadhesives (e.g., GelMA-NB hydrogels), and emphasize anticancer roles. This divergence suggests that functional applications depend on auxiliary groups (e.g., methacrylate in bioadhesives vs. chlorambucil in anticancer agents) .
- Synthesis Challenges: Ruthenium-coordinated butanamides () require stringent anhydrous conditions, whereas simpler analogs (e.g., N-(4-Acetylphenyl)butanamide) are synthesized via straightforward acyl chloride reactions (80% yield) .
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